molecular formula C21H30N2O4 B12158924 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide

Cat. No.: B12158924
M. Wt: 374.5 g/mol
InChI Key: HLOITHAHHGDLQC-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

  • Formation of the benzazepine core through cyclization reactions.
  • Introduction of the dimethoxy groups via methylation reactions.
  • Attachment of the acetamide moiety through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the benzazepine core.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Substitution reactions may occur at the aromatic ring or the acetamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide would depend on its specific molecular targets. It may interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzazepine derivatives: Compounds with similar core structures but different substituents.

    Dimethoxybenzene derivatives: Compounds with similar methoxy groups but different core structures.

Uniqueness

The uniqueness of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-(heptan-2-yl)acetamide lies in its specific combination of functional groups and structural features, which may confer unique pharmacological properties and applications.

Properties

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-heptan-2-ylacetamide

InChI

InChI=1S/C21H30N2O4/c1-5-6-7-8-15(2)22-20(24)14-23-10-9-16-11-18(26-3)19(27-4)12-17(16)13-21(23)25/h9-12,15H,5-8,13-14H2,1-4H3,(H,22,24)

InChI Key

HLOITHAHHGDLQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)CN1C=CC2=CC(=C(C=C2CC1=O)OC)OC

Origin of Product

United States

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